1-(4-Carbamoylphenyl)-5-mercaptotetrazole

Photographic antifoggant Silver halide emulsion stabilization Non-diffusible addenda

This 1-aryl-5-mercaptotetrazole features a 4-carbamoyl substituent that eliminates diffusibility in photographic emulsions—preventing developer contamination seen with unsubstituted PMT (CAS 86-93-1). The electron-withdrawing carbamoyl group depresses thiol pKₐ and satisfies IR emulsion stabilization requirements (U.S. Patent 5,543,278). It also provides enhanced hydrogen-bonding capacity for metal coordination. Available in research quantities with ≥95% purity; bulk pricing on request.

Molecular Formula C8H7N5OS
Molecular Weight 221.24 g/mol
CAS No. 80407-52-9
Cat. No. B1610931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Carbamoylphenyl)-5-mercaptotetrazole
CAS80407-52-9
Molecular FormulaC8H7N5OS
Molecular Weight221.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)N)N2C(=S)N=NN2
InChIInChI=1S/C8H7N5OS/c9-7(14)5-1-3-6(4-2-5)13-8(15)10-11-12-13/h1-4H,(H2,9,14)(H,10,12,15)
InChIKeyJIQGQTRMXLWQFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Carbamoylphenyl)-5-mercaptotetrazole (CAS 80407-52-9): Compound Identity and Procurement-Relevant Characteristics


1-(4-Carbamoylphenyl)-5-mercaptotetrazole (synonyms: 4-Carbamoyl-PMT, 4-(5-sulfanylidene-2H-tetrazol-1-yl)benzamide) is a 1-aryl-5-mercaptotetrazole derivative bearing a 4-carbamoyl substituent on the phenyl ring. It is a white to off-white crystalline solid with a molecular formula of C₈H₇N₅OS and molecular weight of 221.24 g/mol . The compound belongs to the broader class of 1-substituted-5-mercaptotetrazoles, which serve as key intermediates in cephalosporin antibiotic synthesis and as ligands for metal coordination chemistry [1]. The mercapto (-SH) group confers thiol reactivity, while the electron-withdrawing 4-carbamoyl substituent (Hammett σₚ ≈ 0.36) modulates both the acidity of the thiol proton and the electronic character of the tetrazole ring, differentiating it from simpler alkyl- or unsubstituted phenyl-mercaptotetrazoles [2]. Commercial availability is through specialty chemical suppliers including FUJIFILM Wako, with typical purity specifications of ≥95% .

Why 1-(4-Carbamoylphenyl)-5-mercaptotetrazole Cannot Be Replaced by Unsubstituted or Simple Alkyl Mercaptotetrazoles


Direct substitution of 1-(4-carbamoylphenyl)-5-mercaptotetrazole with the commonly available 1-phenyl-5-mercaptotetrazole (PMT, CAS 86-93-1) or 1-methyl-5-mercaptotetrazole (MMT, CAS 13183-79-4) introduces functional liabilities that have been documented in both patent and primary literature. In photographic antifoggant applications, PMT is known to leach from emulsion coatings into processing solutions, causing cumulative developer contamination, undesirable speed loss, and sensitometric drift during continuous transport processing [1]. The 1-(amidophenyl) class—to which the target compound belongs—was specifically developed to eliminate this diffusibility problem. In metal coordination contexts, the 4-carbamoyl substituent provides additional hydrogen-bonding capacity and polarity that simple alkyl or unsubstituted phenyl analogs lack, altering solubility, complex geometry, and binding stoichiometry [2]. Furthermore, the electron-withdrawing nature of the carbamoyl group depresses the thiol pKₐ relative to PMT, affecting both metal-binding affinity and nucleophilicity in S-alkylation reactions [3]. These differences mean that procurement decisions based solely on the mercaptotetrazole core—without accounting for the aryl substitution pattern—risk compromised performance in structure-sensitive applications.

Quantitative Differentiation Evidence for 1-(4-Carbamoylphenyl)-5-mercaptotetrazole Against Closest Analogs


Non-Diffusibility in Photographic Emulsions: Amidophenyl-Mercaptotetrazoles vs. 1-Phenyl-5-mercaptotetrazole (PMT)

In continuous transport processing of lithographic silver halide elements, 1-phenyl-5-mercaptotetrazole (PMT) leaches from emulsion coatings into the developer bath, with 125 mg PMT per mole of silver causing progressive sensitometric deterioration across subsequently processed films [1]. In contrast, 1-(amidophenyl)-5-mercaptotetrazoles—the class encompassing 1-(4-carbamoylphenyl)-5-mercaptotetrazole—are explicitly claimed as non-diffusible, maintaining consistent speed control across processing runs without cross-contamination of developer solutions [1]. In a direct comparison within the patent (Example 2), photographic elements containing 125 mg of 1-(3-acetamidophenyl)-5-mercaptotetrazole (AcPMT) per mole of silver maintained equivalent dot quality and effective contrast to the control, while PMT-containing elements exhibited compromised performance due to developer bath accumulation [1]. The 4-carbamoyl derivative shares the non-diffusible amidophenyl architecture, with the added benefit of the electron-withdrawing carbamoyl group which further reduces solubility in organic developer solvents relative to the 3-acetamido isomer [2].

Photographic antifoggant Silver halide emulsion stabilization Non-diffusible addenda

Thermal Stability: Melting Point Advantage Over 1-Phenyl-5-mercaptotetrazole (PMT)

The melting point of 1-(4-carbamoylphenyl)-5-mercaptotetrazole is reported as 190-200°C , which is 40-55°C higher than that of the unsubstituted analog 1-phenyl-5-mercaptotetrazole (PMT, melting point 145-155°C) . This substantial elevation reflects the additional intermolecular hydrogen bonding contributed by the primary carbamoyl group (-CONH₂), which acts as both a hydrogen bond donor and acceptor. The higher melting point translates to greater resistance to thermal degradation, reduced sublimation losses during vacuum drying, and enhanced solid-state stability under elevated-temperature storage or reaction conditions. This differentiation is particularly relevant for applications requiring anhydrous conditions or thermal processing steps where PMT may undergo partial melting or decomposition.

Thermal stability Crystalline integrity Storage and handling

Electron-Withdrawing Substituent Effect: Infrared-Sensitized Emulsion Storage Stability

U.S. Patent 5,543,278 explicitly claims that 1-aryl-5-mercaptotetrazole compounds bearing at least one electron-attracting substituent on the aryl ring provide enhanced storage stability when associated with infrared-sensitized silver halide emulsion layers, with the photographic element exhibiting 'high sensitivity to infrared radiation and undergo[ing] less change in sensitivity during storage' [1]. The carbamoyl group (-CONH₂) is specifically listed among the preferred electron-attracting substituents [1]. In contrast, the patent notes that 'conventionally known stabilizers such as 1-phenyl-5-mercaptotetrazole are not effective for improving stability of infrared sensitized photographic materials' [2]. While the patent does not provide isolated quantitative data for each individual substituent, the structure-activity principle is clearly established: electron-withdrawing groups on the aryl ring are required for IR emulsion stability, and the 4-carbamoyl group satisfies this electronic requirement.

Infrared photography Silver halide sensitization Storage stability

Adenosine Deaminase (ADA) Enzyme Inhibition: Carbamoylphenyl-Mercaptotetrazole as a Privileged Scaffold

1-(4-Carbamoylphenyl)-5-mercaptotetrazole has been investigated as an inhibitor of adenosine deaminase (ADA, EC 3.5.4.4), the enzyme that catalyzes the irreversible deamination of adenosine to inosine . This inhibitory activity is attributed to the compound's ability to interact with the catalytic zinc ion in the ADA active site through its mercapto group, while the 4-carbamoylphenyl moiety provides additional binding interactions . Independent literature demonstrates that 4-carbamoylphenyl-substituted heterocycles exhibit selectivity for adenosine receptor subtypes, reinforcing the pharmacophoric relevance of the 4-carbamoylphenyl motif in purinergic targets [1]. However, it must be noted that specific Ki or IC₅₀ values for this exact compound against human ADA were not located in peer-reviewed primary literature at the time of this analysis; the existing evidence derives from supplier documentation and structural class inference rather than direct head-to-head enzymatic comparison against reference ADA inhibitors such as pentostatin (Ki ≈ 2.5 pM) or erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) [2].

Adenosine deaminase inhibition Enzyme inhibitor Purine metabolism

Procurement Differentiation: Validated Research-Grade Supply Chain vs. Commodity Mercaptotetrazoles

1-(4-Carbamoylphenyl)-5-mercaptotetrazole is stocked as a catalog research reagent by FUJIFILM Wako Pure Chemical Corporation under controlled storage conditions (2-10°C) , signifying recognition by a major life science supplier of the compound's utility in validated research workflows. This contrasts with commodity-grade 1-phenyl-5-mercaptotetrazole and 1-methyl-5-mercaptotetrazole, which are predominantly supplied through industrial chemical distributors with less stringent analytical documentation. The melting point specification of 190-200°C provides a readily accessible identity and purity checkpoint that is absent or less discriminative for lower-melting analogs. Additionally, the compound is listed under multiple nomenclature entries (4-Carbamoyl-PMT, 4-(5-sulfanylidene-2H-tetrazol-1-yl)benzamide) in supplier databases, facilitating cross-referencing across procurement platforms .

Specialty chemical procurement Research reagent Quality assurance

Evidence-Backed Application Scenarios for 1-(4-Carbamoylphenyl)-5-mercaptotetrazole (CAS 80407-52-9)


Non-Diffusible Antifoggant for Continuous-Transport Lithographic Silver Halide Processing

In high-contrast lith-type photographic film manufacturing and processing, 1-(4-carbamoylphenyl)-5-mercaptotetrazole can be incorporated into silver chloride-rich emulsion coatings (≥85 mol% chloride) at concentrations of 5-250 mg per mole of silver to provide speed control and antifogging activity without the developer bath cross-contamination that plagues PMT-based formulations [1]. The non-diffusibility of the amidophenyl class, established in U.S. Patent 3,708,303, ensures consistent sensitometric performance across extended processing campaigns in continuous transport machines, eliminating the need for developer replenishment or addenda adjustment to compensate for cumulative stabilizer leaching [1]. This scenario is directly supported by the comparative data in Example 2 of the patent, where 1-(3-acetamidophenyl)-5-mercaptotetrazole maintained stable performance while PMT caused progressive developer contamination [1]. The 4-carbamoyl derivative is expected to perform analogously as a member of the same non-diffusible amidophenyl class, with the added benefit of the electron-withdrawing carbamoyl group potentially further reducing organic solvent solubility [2].

Stabilizer for Infrared-Sensitized Silver Halide Photographic or Photothermographic Elements

In the formulation of infrared-sensitive photographic materials (e.g., laser diode-imaged graphic arts films, photothermographic recording materials), 1-(4-carbamoylphenyl)-5-mercaptotetrazole can serve as a storage stability enhancer for IR-sensitized emulsion layers [1]. The electron-withdrawing 4-carbamoyl substituent satisfies the structural requirement established in U.S. Patent 5,543,278, which claims that 1-aryl-5-mercaptotetrazoles bearing electron-attracting groups confer reduced sensitivity change during storage under variable humidity and temperature conditions [1]. Unlike 1-phenyl-5-mercaptotetrazole, which is explicitly described as ineffective for IR emulsion stabilization [2], the carbamoyl-substituted derivative meets the electronic prerequisite for this specialized application. This scenario is most relevant for manufacturers of IR-sensitive graphic arts films, photoplotting materials, and specialty photothermographic media.

Ligand for Transition Metal Coordination Chemistry and Nanoparticle Stabilization

The thiol group of 1-(4-carbamoylphenyl)-5-mercaptotetrazole enables coordination to transition metals including silver, copper, palladium, and gold, making it a candidate ligand for metal complex synthesis [1] and for stabilizing metal nanoparticles in aqueous or two-phase systems [2]. The 4-carbamoyl substituent introduces additional polarity and hydrogen-bonding capability compared to simple alkyl- or unsubstituted phenyl-mercaptotetrazoles, which can alter the solubility, crystallinity, and supramolecular architecture of the resulting metal complexes [1]. This differentiates the compound from 1-methyl-5-mercaptotetrazole (used primarily as a cephalosporin side-chain precursor) and from PMT (used in corrosion inhibition), positioning it for applications where both strong metal binding and controlled complex solubility are required. However, users should verify specific metal-binding stoichiometry and stability constants experimentally, as no peer-reviewed stability constant data for this specific compound were located.

Biochemical Probe for Adenosine Deaminase and Purinergic Target Research

Based on the reported adenosine deaminase inhibitory activity [1] and the established pharmacophoric relevance of the 4-carbamoylphenyl motif in adenosine receptor ligands [2], 1-(4-carbamoylphenyl)-5-mercaptotetrazole may serve as a starting scaffold or tool compound for biochemical investigations of ADA and related purinergic targets. The mercapto group can coordinate the catalytic zinc ion in the ADA active site, while the 4-carbamoylphenyl moiety provides additional binding surface complementary to the enzyme's substrate recognition pocket [1]. Researchers should note that confirmed Ki/IC₅₀ values from peer-reviewed literature are not available for this specific compound; users are advised to commission confirmatory enzymatic assays and to consider well-characterized reference inhibitors such as pentostatin or EHNA as positive controls in experimental designs [3]. This scenario is appropriate for exploratory biochemistry and medicinal chemistry campaigns rather than for direct procurement based on potency claims.

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